Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It has an average mass of 170.166 Da and a monoisotopic mass of 170.069138 Da .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .
Physical And Chemical Properties Analysis
“Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 254.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 49.2±3.0 kJ/mol, and it has a flash point of 107.5±22.6 °C . The compound has a molar refractivity of 40.7±0.3 cm3, and it accepts 5 hydrogen bonds .
Scientific Research Applications
Versatile Building Block in Medicinal Chemistry
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate serves as a versatile building block in medicinal chemistry. Research by Jakopin (2018) developed a straightforward route for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. These derivatives form new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks, which can be integrated into biologically relevant molecules (Ž. Jakopin, 2018).
Antihypertensive Activity
The derivatives of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid, such as 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester, have shown antihypertensive activity in rats. This suggests potential applications in cardiovascular research and drug development (A. A. Santilli & R. Morris, 1979).
Antimicrobial and Anti-Inflammatory Activities
Compounds containing ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate have been studied for their antimicrobial and anti-inflammatory properties. For instance, some derivatives have exhibited significant antimicrobial activity against various microorganisms, and certain compounds have shown notable anti-inflammatory effects (H. Khalid et al., 2016).
Anti-Mycobacterial Activity
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate derivatives have also been evaluated for their anti-mycobacterial activity. Some of these compounds are identified as lead molecules, showing promising activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (K. IndrasenaReddy et al., 2017).
Synthesis of Hybrid Molecules with Penicillanic Acid or Cephalosporanic Acid Moieties
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been used in the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds were screened for their antimicrobial, antilipase, and antiurease activities, displaying good to moderate efficacy against test microorganisms (Serap Başoğlu et al., 2013).
Synthesis of 5-Substituted 2-Ethoxy-1,3,4-Oxadiazoles
The synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles using ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate derivatives is an important area of research. These oxadiazoles are crucial building blocks toward 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, which find applications in various fields of chemistry and biochemistry (Sirawit Wet-osot et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPIMJOELWDAGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566727 |
Source
|
Record name | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
CAS RN |
139443-40-6 |
Source
|
Record name | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.